molecular formula C15H15N3O6S B1231527 4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)-3-nitrobenzenesulfonamide

4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)-3-nitrobenzenesulfonamide

Cat. No. B1231527
M. Wt: 365.4 g/mol
InChI Key: RRTOSGUNHAFDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-3-nitrobenzenesulfonamide is a member of benzenes and a sulfonamide.

Scientific Research Applications

Antibacterial and Biofilm Inhibitory Properties

A significant application of derivatives of 4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)-3-nitrobenzenesulfonamide lies in their antibacterial properties and biofilm inhibition. For instance, research demonstrated that certain synthesized molecules within this chemical group showed notable inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, while exhibiting mild cytotoxicity, suggesting potential for therapeutic applications (Abbasi et al., 2020). Another study highlighted their effectiveness against various Gram-positive and Gram-negative bacterial strains, as well as inhibitory potential against the Lipoxygenase enzyme, which could have implications for treating inflammatory conditions (Abbasi et al., 2017).

Enzyme Inhibition and Potential Therapeutic Applications

Several studies have explored the enzyme inhibitory capabilities of these compounds. One such study indicated that these compounds exhibited significant inhibitory activity against α-glucosidase and acetylcholinesterase enzymes, positioning them as potential candidates for therapeutic interventions in ailments such as Alzheimer’s disease and Type-2 Diabetes (Abbasi et al., 2019). Additionally, the role of these compounds in inhibiting key enzymes offers insights into the development of new drug candidates for various diseases.

Structural and Spectroscopic Analysis

The structural and vibrational spectroscopic properties of nitrobenzenesulfonamide derivatives, closely related to 4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)-3-nitrobenzenesulfonamide, have been extensively analyzed using FT-IR, FT-Raman, and DFT quantum chemical calculations. This research provides crucial information for understanding the molecular conformation and vibrational modes of these compounds, which is vital for their application in pharmaceuticals and materials science (Karabacak et al., 2012).

properties

Product Name

4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)-3-nitrobenzenesulfonamide

Molecular Formula

C15H15N3O6S

Molecular Weight

365.4 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C15H15N3O6S/c16-25(21,22)11-5-6-12(13(7-11)18(19)20)17-8-10-9-23-14-3-1-2-4-15(14)24-10/h1-7,10,17H,8-9H2,(H2,16,21,22)

InChI Key

RRTOSGUNHAFDKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC3=C(C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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